1-(2,3-Difluoro-4-iodophenyl)ethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2,3-difluoro-4-iodophenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2IO/c1-4(12)5-2-3-6(11)8(10)7(5)9/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGYSIHHHPGULF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)I)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 2,3 Difluoro 4 Iodophenyl Ethanone and Analogues
Retrosynthetic Analysis and Identification of Key Synthetic Intermediates
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available, or easily synthesized starting materials. This process helps to identify key bond disconnections and the corresponding synthetic intermediates. For 1-(2,3-difluoro-4-iodophenyl)ethanone, two primary disconnections are most logical.
The most apparent disconnection is at the carbon-carbon (C-C) bond between the acetyl group and the aromatic ring (Disconnection A). This is a standard approach for aryl ketones and suggests a reaction between a nucleophilic acetyl synthon (or its reagent equivalent) and an electrophilic phenyl ring, or vice-versa. This leads to two potential pathways:
Friedel-Crafts Acylation Pathway: The aromatic ring acts as a nucleophile. The key intermediate is 1,2-difluoro-3-iodobenzene (B1592211) , which would react with an electrophilic acetylating agent, such as acetyl chloride or acetic anhydride (B1165640).
Cross-Coupling/Nucleophilic Acylation Pathway: The aromatic ring is converted into a nucleophile (e.g., an organometallic reagent). This involves forming an organometallic species from 1,2-difluoro-3-iodobenzene , such as an organolithium, Grignard, organozinc, or organoboron reagent, which then reacts with an electrophilic acetyl source.
A second strategic cut is the carbon-iodine (C-I) bond (Disconnection B). This approach is less common for the primary synthesis but could be relevant for creating analogues. It would involve the iodination of a precursor ketone, 1-(2,3-difluorophenyl)ethanone .
Based on the most common and direct strategies, 1,2-difluoro-3-iodobenzene is identified as the principal synthetic intermediate for the construction of the target molecule's core structure.
Established and Emerging Direct Synthetic Routes to this compound
Direct synthetic routes to this compound primarily rely on forming the key C-C bond between the aromatic core and the acetyl group.
Carbon-Carbon Bond Forming Reactions for Aryl Ketone Construction
The construction of the aryl ketone moiety is a cornerstone of organic synthesis. Several classical and modern methods are available, each with distinct advantages and limitations regarding substrate scope, functional group tolerance, and reaction conditions.
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction for forming aryl ketones. organic-chemistry.org It involves the reaction of an arene with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). masterorganicchemistry.comwikipedia.org
The reaction proceeds through the formation of a highly electrophilic acylium ion (CH₃CO⁺), which is generated by the interaction of the acyl chloride with the Lewis acid. youtube.com This electrophile is then attacked by the electron-rich aromatic ring.
For the synthesis of this compound, the reaction would involve the acylation of 1,2-difluoro-3-iodobenzene.
Reaction Scheme: 1,2-Difluoro-3-iodobenzene + Acetyl Chloride --(AlCl₃)--> this compound
However, there are significant challenges associated with this approach:
Ring Deactivation: Halogens are deactivating groups in electrophilic aromatic substitution, reducing the nucleophilicity of the benzene (B151609) ring and making the reaction more difficult. The presence of three halogens (two fluoro, one iodo) significantly deactivates the ring.
Regioselectivity: The directing effects of the existing substituents determine the position of the incoming acyl group. Fluorine is an ortho-, para-director, while iodine is also an ortho-, para-director. The combined effects and steric hindrance would need to be considered to predict the major product. Acylation typically occurs at the position least sterically hindered and most electronically activated. In this case, acylation at the 4-position is desired.
Catalyst Stoichiometry: The product ketone is a Lewis base and can form a stable complex with the AlCl₃ catalyst. wikipedia.org This often necessitates the use of stoichiometric or even excess amounts of the catalyst, which can complicate product workup. organic-chemistry.orgmasterorganicchemistry.com
Due to these limitations, particularly the strong deactivation of the aromatic ring, Friedel-Crafts acylation may not be the most efficient route for this specific target molecule and often requires harsh reaction conditions.
Transition metal-catalyzed cross-coupling reactions have become powerful and versatile tools for C-C bond formation, largely overcoming the limitations of classical methods like the Friedel-Crafts reaction. uwindsor.ca These reactions generally exhibit high functional group tolerance and selectivity. uwindsor.ca The primary methods applicable to aryl ketone synthesis are the Suzuki-Miyaura, Negishi, and Stille couplings.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (like a boronic acid or ester) with an organohalide or triflate, catalyzed by a palladium complex. libretexts.org For ketone synthesis, this can be achieved by coupling an arylboronic acid with an acyl chloride. nih.govmdpi.com The reaction is typically carried out in the presence of a base and a palladium catalyst (e.g., Pd(PPh₃)₄). nih.gov Anhydrous conditions were historically required for acyl couplings, but newer methods have been developed for aqueous systems. nih.gov
Potential Route: Coupling of (2,3-difluoro-4-iodophenyl)boronic acid with acetyl chloride.
Negishi Coupling: The Negishi coupling utilizes highly reactive organozinc reagents with organohalides, catalyzed by palladium or nickel complexes. researchgate.net The synthesis of ketones via Negishi coupling often involves reacting an arylzinc reagent with an acyl chloride. researchgate.netmdpi.com This approach is noted for its high efficiency and tolerance of a wide range of functional groups. researchgate.net
Potential Route: Formation of a (2,3-difluoro-4-iodophenyl)zinc halide from 1,2-difluoro-3-iodobenzene, followed by a palladium- or nickel-catalyzed reaction with acetyl chloride.
The high reactivity of organozinc reagents allows for milder reaction conditions compared to other methods. Silver-catalyzed zinc insertion has been developed as a mild protocol for preparing functionalized arylzinc iodides. mdpi.com
Stille Coupling: The Stille coupling joins an organotin (stannane) reagent with an sp²-hybridized halide or triflate, catalyzed by palladium. organic-chemistry.orgwikipedia.org To synthesize ketones, an acyl chloride can be coupled with an organostannane. libretexts.org The reaction is highly versatile and tolerates a vast array of functional groups, making it suitable for complex molecule synthesis. uwindsor.ca
Potential Route: Reaction of 1,2-difluoro-3-iodobenzene with an acylstannane reagent in the presence of a palladium catalyst.
The main drawback of the Stille reaction is the toxicity and difficulty in removing organotin byproducts. organic-chemistry.orgwikipedia.org
| Coupling Reaction | Organometallic Reagent (R-M) | Electrophile | Typical Catalyst | Key Advantages/Disadvantages |
|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic Acid/Ester | Acyl Chloride | Pd(PPh₃)₄, Pd(OAc)₂ | (+) Low toxicity, stable reagents. (-) Base-sensitive substrates can be problematic. libretexts.org |
| Negishi | Arylzinc Halide | Acyl Chloride | Pd or Ni Complexes | (+) High reactivity, good functional group tolerance. researchgate.net(-) Reagents are moisture/air sensitive. |
| Stille | Arylstannane | Acyl Chloride | Pd(PPh₃)₄ | (+) Excellent functional group tolerance, neutral conditions. uwindsor.ca(-) High toxicity of tin compounds. wikipedia.org |
Nucleophilic acylation involves the reaction of a nucleophilic aryl species with an electrophilic acylating agent. libretexts.org This is conceptually the reverse of a Friedel-Crafts reaction. The required aryl nucleophile is typically an organolithium or Grignard reagent, prepared via direct metalation or metal-halogen exchange with the starting aryl halide.
Reaction Pathway:
Formation of Organometallic Reagent: 1,2-difluoro-3-iodobenzene reacts with an organolithium reagent (e.g., n-butyllithium) at low temperature to form 2,3-difluoro-4-iodophenyllithium via lithium-iodine exchange.
Acylation: The resulting organolithium species reacts with an acylating agent like acetyl chloride, acetic anhydride, or a Weinreb amide (N-methoxy-N-methylamide).
Weinreb amides are often preferred as acylating agents in this context because they form a stable tetrahedral intermediate that does not collapse until acidic workup, preventing the common side reaction of over-addition that leads to tertiary alcohols.
The general mechanism for nucleophilic acyl substitution involves the addition of the nucleophile to the carbonyl group, forming a tetrahedral intermediate, followed by the elimination of a leaving group to reform the carbonyl. masterorganicchemistry.com The reactivity of carboxylic acid derivatives towards nucleophiles generally follows the order: acyl chlorides > anhydrides > esters > amides. libretexts.org
Homologation reactions are processes that extend a carbon chain by one or more repeating units, typically a methylene (B1212753) group (-CH₂-). wikipedia.org While the target molecule, this compound, is an aryl ketone and not a fluoroalkyl ketone (where fluorine is on the alkyl chain), general homologation strategies for ketones represent an important class of C-C bond formation.
The homologation of a ketone can be achieved using diazo compounds. For instance, the reaction of a ketone with diazomethane (B1218177) can lead to a ring expansion in cyclic ketones or chain extension in acyclic ketones, though this method can suffer from a lack of selectivity. nih.gov More modern and controlled methods for ketone homologation have been developed. A catalytic asymmetric homologation of ketones using α-alkyl α-diazo esters has been reported, providing a pathway to optically active β-keto esters. nih.gov
Another relevant area is the synthesis of fluoroalkyl ketones, which often involves the isomerization of fluorinated epoxides or visible-light-induced reactions between organoboronic esters and fluoroalkyl acylsilanes. organic-chemistry.orgnih.govgoogle.com These methods, while not directly applicable to synthesizing the title compound from a non-ketone precursor, are part of the broader landscape of synthetic strategies for fluorinated ketones. For example, the Arndt-Eistert reaction is a well-known method for converting a carboxylic acid into its next higher homologue, which can then be converted to a ketone. wikipedia.org
Regioselective Introduction of Halogen Atoms on the Aryl Ring
The precise placement of halogen atoms on the aryl ring is a critical aspect of synthesizing this compound and its analogs. The electronic properties of the substituents already present on the aromatic ring heavily influence the regiochemical outcome of subsequent halogenation reactions.
Direct Halogenation Strategies for Fluorinated Aromatics
Direct halogenation of an existing difluoroacetophenone precursor presents a synthetic challenge due to the directing effects of the substituents. In 1-(2,3-difluorophenyl)ethanone, the fluorine atoms are ortho, para-directing, while the acetyl group is a meta-director. Both are deactivating groups, making electrophilic aromatic substitution difficult. libretexts.orgyoutube.com
The two fluorine atoms at positions 2 and 3 would direct an incoming electrophile (such as a halogen) to positions 4, 5, and 6. The acetyl group at position 1 would direct an incoming electrophile to position 5. Therefore, a direct halogenation would likely result in a mixture of products, with substitution at the 5-position being favored due to the combined directing effects. Achieving selective iodination at the 4-position via direct halogenation of 1-(2,3-difluorophenyl)ethanone is challenging and would likely result in low yields of the desired product due to the formation of other regioisomers.
Iodination Techniques (e.g., Electrophilic Iodination, Oxidative Iodination)
Given the challenges of direct iodination on a pre-existing difluoroacetophenone, alternative strategies often involve introducing the iodine atom at an earlier stage of the synthesis. Electrophilic iodination is a common method for introducing iodine onto an aromatic ring. masterorganicchemistry.comlibretexts.org Various iodinating agents and systems have been developed to achieve this transformation efficiently.
Oxidative iodination methods are particularly noteworthy. These methods often utilize molecular iodine (I₂) in the presence of an oxidizing agent. This in-situ generation of a more potent electrophilic iodine species allows for the iodination of even deactivated aromatic rings. Some common oxidizing agents include nitric acid, hydrogen peroxide, and periodates. nih.govmdpi.commanac-inc.co.jp For instance, a mixture of potassium iodide and potassium iodate (B108269) in the presence of an acid can be an effective system for the iodination of aromatic compounds. researchgate.net Another approach involves using elemental iodine activated by an oxidizing agent like Selectfluor.
The table below summarizes various iodination methods applicable to aromatic compounds.
| Iodination Method | Reagents | Substrate Scope | Key Features |
| Oxidative Iodination | I₂ / H₂O₂ | Aryl methoxy (B1213986) substituted ketones | Green methodology, can be solvent-free. mdpi.com |
| Electrophilic Iodination | I₂ / Choline Chloride / K₂S₂O₈ | Aromatic compounds | Good functional group tolerance, moderate to good yields. researchgate.net |
| Iodination with Iodic Acid | I₂ / HIO₃ | Hydroxylated aromatic aldehydes and ketones | Can be performed under solvent-free grinding conditions. |
| Iodination with Periodate | NaIO₄ / AcOH / Ac₂O / H₂SO₄ | Benzene, halobenzenes, deactivated arenes | Environmentally safe method. nih.gov |
| Direct Iodination | N-Iodosuccinimide (NIS) | Indoles | Metal-free, mild reaction conditions. rsc.org |
Fluorination Methods (e.g., Electrophilic and Nucleophilic Fluorination)
The introduction of fluorine atoms onto the aromatic ring can be achieved through either electrophilic or nucleophilic fluorination strategies. dovepress.com
Electrophilic fluorination involves the use of reagents that act as a source of an electrophilic fluorine atom ("F+"). dovepress.com Reagents such as Selectfluor (F-TEDA-BF₄) and N-fluorobenzenesulfonimide (NFSI) are commonly employed for this purpose. These reactions typically proceed via an electrophilic aromatic substitution mechanism, where the aromatic ring attacks the electrophilic fluorine. The regioselectivity is governed by the directing effects of the substituents already present on the ring.
Nucleophilic aromatic substitution (SNAr) is another powerful method for introducing fluorine. This approach is particularly effective when the aromatic ring is substituted with strong electron-withdrawing groups ortho and/or para to a good leaving group (such as a nitro group or a halogen). In this case, a nucleophilic fluoride (B91410) source, such as potassium fluoride (KF) or cesium fluoride (CsF), displaces the leaving group. The use of phase-transfer catalysts or polar aprotic solvents can facilitate these reactions. google.com For the synthesis of this compound, a plausible route could involve the nucleophilic substitution of nitro groups or other halogens from a suitably substituted precursor.
Multi-component Reactions (MCRs) for the Synthesis of Substituted Aryl Ketones
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing the essential parts of all components, offer an efficient and atom-economical approach to complex molecules. nih.govmdpi.com While a specific MCR for the direct synthesis of this compound is not prominently described, the principles of MCRs can be applied to construct the substituted aryl ketone framework.
For instance, a convergent approach could involve the reaction of a suitably substituted aryl nucleophile, an electrophilic acetylating agent, and another component in a one-pot reaction. Pyrazole synthesis, for example, often utilizes MCRs involving the condensation of 1,3-dielectrophiles with hydrazines. beilstein-journals.org Adapting this concept, one could envision a reaction where a difluoro-iodinated aromatic building block is coupled with components that generate the ethanone (B97240) side chain in situ.
One-pot syntheses of pyridine (B92270) derivatives have been reported from the reaction of arylidene malononitrile (B47326) with methylarylketones and sodium ethoxide. ekb.eg This highlights the potential of MCRs in constructing complex aromatic systems from simpler precursors.
Stereochemical and Regiochemical Control in the Synthesis of this compound and Related Structures
Regiochemical control is paramount in the synthesis of this compound to ensure the correct placement of the fluorine and iodine atoms. As discussed in the context of halogenation, the directing effects of the substituents on the aromatic ring are the primary determinants of regioselectivity in electrophilic aromatic substitution reactions. libretexts.orgyoutube.com
To achieve the desired 2,3-difluoro-4-iodo substitution pattern, a synthetic strategy must be carefully designed. A common approach is to start with a precursor that already contains some of the required substituents and then introduce the remaining ones in a controlled manner. For example, starting with 1,2-difluorobenzene, an electrophilic iodination reaction would be expected to yield a mixture of products. However, by carefully choosing the reaction conditions and iodinating agent, the selectivity for the desired isomer can potentially be enhanced.
Another powerful strategy is the use of a Friedel-Crafts acylation. libretexts.orgmasterorganicchemistry.comyoutube.comwikipedia.orgorganic-chemistry.org If 1,2-difluoro-3-iodobenzene were available, its Friedel-Crafts acylation with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride would be expected to introduce the acetyl group at the position para to the iodine atom, which is also meta to the two fluorine atoms, leading to the desired product. The bulky iodine atom might also sterically hinder substitution at the adjacent position.
Stereochemical control is not a factor in the synthesis of this compound itself, as it is an achiral molecule. However, if this compound were to be used as an intermediate in the synthesis of a chiral molecule, the subsequent reaction steps would require stereochemical control.
Green Chemistry Principles Applied to the Synthesis of this compound
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. google.com Applying these principles to the synthesis of this compound can lead to more sustainable and environmentally friendly methods.
Key green chemistry principles relevant to this synthesis include:
Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. MCRs are inherently more atom-economical than multi-step linear syntheses.
Use of Safer Solvents and Auxiliaries : Whenever possible, using less hazardous solvents or even solvent-free conditions. For instance, some iodination reactions can be carried out in water or under solvent-free grinding conditions. mdpi.comresearchgate.net
Catalysis : Using catalytic reagents in small amounts rather than stoichiometric reagents is a cornerstone of green chemistry. The use of catalysts can reduce waste and energy consumption.
Designing Safer Chemicals : Synthesizing products that are less toxic and have a reduced environmental impact.
Energy Efficiency : Conducting reactions at ambient temperature and pressure whenever possible to minimize energy consumption.
Recent advances in fluorine chemistry have focused on developing greener methods. dovepress.combioengineer.org For example, the development of new fluorinating agents that are more stable and less hazardous contributes to safer laboratory practices. Similarly, greener iodination methods that avoid the use of harsh oxidizing agents and toxic solvents are being developed. mdpi.comresearchgate.net The application of these modern, greener synthetic methodologies can significantly improve the sustainability of the synthesis of this compound.
Development and Utilization of Greener Solvents and Reaction Media
The choice of solvent is a cornerstone of green chemistry, as solvents often constitute the largest proportion of mass in a chemical reaction and contribute significantly to the environmental impact of a process. Traditional Friedel-Crafts acylation reactions, a primary method for the synthesis of aromatic ketones, often employ volatile and hazardous organic solvents. ijcps.org
Recent advancements have focused on replacing these conventional solvents with more environmentally benign alternatives. For the synthesis of aromatic ketones, including analogues of this compound, several greener solvent strategies have been explored:
Solvent-Free Conditions: One of the most effective green chemistry approaches is the elimination of solvents altogether. ijcps.org Reactions can be carried out using the neat reactants, often with the aid of microwave irradiation to accelerate the reaction rate. This approach significantly reduces waste and simplifies product purification. humanjournals.com
Ionic Liquids (ILs): Ionic liquids are salts with low melting points that can be used as solvents. Their negligible vapor pressure reduces air pollution, and many are thermally stable and can be recycled. While some early ionic liquids were found to have toxicity concerns, newer generations are being designed with improved environmental profiles. beilstein-journals.org
Deep Eutectic Solvents (DESs): These are mixtures of salts and hydrogen bond donors that form a eutectic with a melting point much lower than the individual components. DESs are often biodegradable, non-toxic, and inexpensive, making them attractive alternatives to traditional organic solvents.
Bio-based Solvents: Solvents derived from renewable resources, such as vegetable oils and their derivatives, are gaining traction as sustainable reaction media. nih.gov Their biodegradability and low toxicity are significant advantages. However, challenges in product isolation from these non-volatile solvents need to be addressed. nih.gov
The following table summarizes some greener solvent alternatives and their potential applications in syntheses relevant to this compound.
| Greener Solvent/Medium | Key Advantages | Potential Application in Aromatic Ketone Synthesis |
| Solvent-Free | Eliminates solvent waste, simplifies purification | Acylation of arenes under microwave or thermal conditions. ijcps.org |
| Ionic Liquids | Low volatility, recyclable, tunable properties | Friedel-Crafts acylation with improved catalyst stability. beilstein-journals.org |
| Deep Eutectic Solvents | Biodegradable, low cost, non-toxic | Can act as both solvent and catalyst in acylation reactions. |
| Vegetable Oils | Renewable, biodegradable, low toxicity | Tandem reactions for constructing complex cyclic systems. nih.gov |
Catalyst Design and Application for Enhanced Atom Economy and Efficiency
Atom economy, a concept that measures the efficiency of a chemical reaction in converting reactants to the desired product, is a fundamental principle of green chemistry. The design and application of highly efficient and recyclable catalysts are central to improving the atom economy of synthetic processes for compounds like this compound.
Traditional Friedel-Crafts acylation reactions often require stoichiometric amounts of Lewis acid catalysts, such as aluminum chloride (AlCl₃), which generate large quantities of waste during workup. researchgate.net Modern catalyst design focuses on developing catalytic systems that are highly active, selective, and reusable.
Key Developments in Catalyst Design:
Heterogeneous Catalysts: Solid acid catalysts, such as zeolites and supported Lewis acids (e.g., AlCl₃ on silica (B1680970) gel), offer significant advantages over their homogeneous counterparts. ijcps.orgtubitak.gov.tr They can be easily separated from the reaction mixture by filtration and can often be regenerated and reused, which simplifies product purification and reduces waste. ijcps.orgtubitak.gov.tr
Metal Triflate Catalysts: Metal triflates are highly active Lewis acid catalysts that can be used in catalytic amounts. Their stability to moisture allows for less stringent reaction conditions.
Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild reaction conditions (ambient temperature and pressure in aqueous media). While not yet widely applied to the synthesis of highly functionalized aromatic ketones, research into novel enzymes and reaction pathways is a promising area for green chemistry. nih.gov
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging carbon-carbon bonds under mild conditions. This approach can offer alternative synthetic routes to aromatic ketones that may be more atom-economical than traditional methods.
The table below provides an overview of different catalyst types and their benefits for improving the efficiency of aromatic ketone synthesis.
| Catalyst Type | Key Features | Impact on Atom Economy and Efficiency |
| Zeolites (Solid Acids) | Reusable, easily separated, shape-selective. ijcps.org | Reduces catalyst waste, simplifies workup, can improve product selectivity. ijcps.org |
| Supported Lewis Acids | Heterogeneous, recyclable, stable. tubitak.gov.tr | Minimizes waste from stoichiometric reagents, allows for catalyst reuse. tubitak.gov.tr |
| Metal Triflates | High catalytic activity, moisture tolerant. | Enables catalytic rather than stoichiometric use, reducing waste. |
| Enzymes | High selectivity, mild conditions, aqueous media. nih.gov | Potential for highly efficient and environmentally benign syntheses. nih.gov |
| Photoredox Catalysts | Mild reaction conditions, novel reactivity. | Can enable more direct and atom-economical synthetic routes. |
Waste Minimization and Prevention Strategies in this compound Production
The prevention of waste is a primary goal of green chemistry. In the context of producing this compound, waste minimization encompasses the entire synthetic process, from the choice of starting materials to the final purification steps.
A key strategy for waste reduction is the move away from stoichiometric reagents to catalytic processes. For instance, using a recyclable solid acid catalyst in a Friedel-Crafts acylation instead of a stoichiometric amount of AlCl₃ dramatically reduces the amount of acidic aqueous waste generated during workup. researchgate.nettubitak.gov.tr
Another effective approach is the use of solvent-free reaction conditions, which eliminates the need for purchasing, handling, and disposing of large volumes of solvents. organic-chemistry.org When solvents are necessary, choosing those that are recyclable or biodegradable can significantly lessen the environmental impact. core.ac.uk
Process optimization also plays a crucial role in waste minimization. This can involve:
Telescoping reactions: Combining multiple synthetic steps into a single pot without isolating intermediates can save on solvents, energy, and materials.
Continuous flow chemistry: Performing reactions in continuous flow reactors can offer better control over reaction parameters, leading to higher yields and selectivities, and thus less waste. Flow chemistry can also improve the safety of handling hazardous reagents. rsc.org
The following table outlines several strategies for waste minimization and their application in the synthesis of aromatic ketones.
| Waste Minimization Strategy | Description | Application in Aromatic Ketone Synthesis |
| Catalytic Reagents | Using small amounts of a substance to accelerate a reaction without being consumed. researchgate.net | Replacing stoichiometric Lewis acids in Friedel-Crafts acylation with recyclable solid acids. ijcps.orgtubitak.gov.tr |
| Solvent-Free Synthesis | Conducting reactions without a solvent medium. organic-chemistry.org | Microwave-assisted acylation of arenes without a solvent. humanjournals.com |
| Process Intensification | Using continuous flow reactors or one-pot procedures. | Improved yield and safety in acylation reactions. rsc.org |
| Use of Renewable Feedstocks | Sourcing starting materials from biological sources. | Utilizing bio-based solvents and reagents. nih.gov |
Synthetic Challenges and Innovative Solutions in Accessing the this compound Scaffold
The synthesis of highly substituted aromatic compounds like this compound presents several challenges, primarily related to controlling the regioselectivity of the reactions and overcoming the deactivating effects of the existing substituents on the aromatic ring.
Key Synthetic Challenges:
Regioselectivity: In a Friedel-Crafts acylation of a precursor like 1,2-difluoro-3-iodobenzene, the incoming acetyl group could potentially add to different positions on the aromatic ring. The directing effects of the fluorine and iodine substituents can be complex and may lead to a mixture of isomers, complicating purification and reducing the yield of the desired product. leah4sci.comresearchgate.net Halogens are generally ortho-, para-directors, but their deactivating nature can make the reaction sluggish. leah4sci.commasterorganicchemistry.com
Ring Deactivation: The presence of three halogen substituents (two fluorine atoms and one iodine atom) deactivates the aromatic ring towards electrophilic aromatic substitution reactions like Friedel-Crafts acylation. libretexts.orglibretexts.org This deactivation often necessitates harsh reaction conditions (e.g., higher temperatures, stronger Lewis acids), which can lead to side reactions and reduced functional group tolerance. libretexts.org
Innovative Solutions:
To address these challenges, chemists are exploring a range of innovative synthetic strategies:
Directed Ortho-Metalation (DoM): This technique involves using a directing group on the aromatic ring to guide a metalating agent (typically an organolithium reagent) to a specific adjacent position. The resulting organometallic species can then be reacted with an electrophile to introduce the desired functional group with high regioselectivity.
Transition Metal-Catalyzed Cross-Coupling Reactions: Reactions such as Suzuki, Stille, and Negishi couplings provide powerful and versatile methods for forming carbon-carbon bonds. A potential route to this compound could involve the coupling of a suitable organometallic reagent with a pre-functionalized aromatic precursor.
C-H Functionalization: Direct C-H functionalization reactions are an emerging area of research that aims to form new bonds by directly activating a carbon-hydrogen bond. This approach can offer more atom- and step-economical synthetic routes by avoiding the need for pre-functionalized starting materials. beilstein-journals.org
Novel Catalyst Systems: The development of more robust and active catalysts, such as advanced zeolites or metal-organic frameworks (MOFs), could enable the acylation of deactivated aromatic rings under milder conditions. researchgate.net
The following table highlights some of the innovative solutions being developed to overcome the synthetic challenges associated with polysubstituted aromatic ketones.
| Innovative Solution | Principle | Potential Advantage for Synthesizing the Target Scaffold |
| Directed Ortho-Metalation | Use of a directing group to achieve high regioselectivity in metalation-electrophilic quench sequences. | Precise control over the position of acylation. |
| Cross-Coupling Reactions | Formation of C-C bonds between an organometallic reagent and an organic halide. | Convergent and flexible approach to the target molecule. |
| Direct C-H Functionalization | Activation and functionalization of a C-H bond without prior activation. beilstein-journals.org | More atom- and step-economical synthesis. beilstein-journals.org |
| Advanced Catalytic Systems | Use of highly active and robust catalysts like MOFs or advanced zeolites. researchgate.net | Enables reactions on deactivated substrates under milder conditions. researchgate.net |
Reaction Mechanisms and Chemical Reactivity of 1 2,3 Difluoro 4 Iodophenyl Ethanone
Reactivity of the Acetyl Moiety
The acetyl group (COCH₃) is a versatile functional group that serves as a key reaction center in 1-(2,3-Difluoro-4-iodophenyl)ethanone. Its reactivity is centered on the electrophilic carbonyl carbon and the acidic α-carbon protons. ichem.mdcdnsciencepub.com
The carbonyl group of the acetyl moiety is characterized by a polarized carbon-oxygen double bond, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. This fundamental property allows for a variety of transformations.
One of the most common reactions is the reduction of the carbonyl group to a secondary alcohol, 1-(2,3-Difluoro-4-iodophenyl)ethanol. This can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. The nucleophilic hydride ion (H⁻) attacks the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to yield the alcohol. ichem.md
The carbonyl carbon is also a target for organometallic reagents, such as Grignard reagents (RMgX) or organolithium compounds (RLi). These reactions result in the formation of tertiary alcohols by adding an alkyl or aryl group to the carbonyl carbon.
Furthermore, the carbonyl group can undergo chloroformylation using reagents like the Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide), which can transform acetophenone (B1666503) derivatives into β-chloroacroleins. mdpi.com These intermediates are valuable for synthesizing more complex heterocyclic structures. mdpi.com
The protons on the methyl group adjacent to the carbonyl (the α-carbon) are weakly acidic due to the electron-withdrawing effect of the carbonyl group and the ability of the resulting enolate anion to be stabilized by resonance. msu.edu This acidity is the basis for several important carbon-carbon bond-forming reactions. msu.edu
Enolate Formation and Alkylation: In the presence of a strong base, such as lithium diisopropylamide (LDA), the α-proton can be abstracted to form an enolate. This enolate is a potent nucleophile and can react with electrophiles, like alkyl halides, in an Sₙ2 reaction to form a new C-C bond at the α-position. msu.edu However, since enolates are strong bases, elimination reactions can compete with substitution, especially with secondary and tertiary halides. msu.edu
Aldol (B89426) Condensation: The enolate of this compound can react with an aldehyde or another ketone in an aldol condensation. A classic example is the Claisen-Schmidt condensation , where an acetophenone reacts with an aromatic aldehyde in the presence of a base (like NaOH) or acid catalyst to form an α,β-unsaturated ketone, commonly known as a chalcone. ichem.md The reaction proceeds through an initial aldol addition followed by dehydration. ichem.md For acetophenones with fluorine substituents, the concentration of the base catalyst may need to be carefully controlled. ichem.md
| Reaction Type | Reagents | Product Type | Reference |
| Carbonyl Reduction | NaBH₄, Methanol | Secondary Alcohol | ichem.md |
| Claisen-Schmidt Condensation | Aromatic Aldehyde, NaOH or Acid | α,β-Unsaturated Ketone (Chalcone) | ichem.md |
| Alpha-Halogenation | Base/Acid, Halogen (e.g., Br₂) | α-Halo Ketone | msu.edu |
| Vilsmeier-Haack Reaction | POCl₃, DMF | β-Chloroacrolein | mdpi.com |
Reactivity Attributed to the Fluorine Atoms
The two fluorine atoms on the aromatic ring significantly modulate its electronic properties, influencing its susceptibility to both electrophilic and nucleophilic attack.
Fluorine exerts a dual electronic effect on the aromatic ring: a strong electron-withdrawing inductive effect (-I) and a moderate electron-donating resonance (or mesomeric) effect (+M). wikipedia.org
Resonance Effect (+M): Fluorine possesses lone pairs of electrons that can be donated into the aromatic π-system. wikipedia.org This effect increases electron density primarily at the ortho and para positions relative to the fluorine atom.
The strong electron-withdrawing character of the fluorine atoms, along with the acetyl group, activates the aromatic ring for Nucleophilic Aromatic Substitution (SₙAr) . core.ac.uk This reaction is a key pathway for functionalizing electron-poor fluoroarenes. nih.gov The SₙAr mechanism typically involves a two-step addition-elimination process where a nucleophile attacks an electron-deficient aromatic carbon, forming a resonance-stabilized intermediate known as a Meisenheimer complex. diva-portal.org The subsequent departure of a leaving group (in this case, potentially a fluoride (B91410) ion) restores the aromaticity. diva-portal.org
In this compound, the fluorine atoms themselves can act as leaving groups in SₙAr reactions, especially when a strong nucleophile is used and the ring is sufficiently activated. researchgate.net The positions activated for nucleophilic attack are those ortho and para to the strongly electron-withdrawing acetyl group. The fluorine at C2 is meta to the acetyl group, while the fluorine at C3 is ortho. This positioning, combined with the inherent electron-withdrawing nature of the other fluorine and the iodine, makes the ring a candidate for SₙAr, although the specific regioselectivity would depend on the reaction conditions and the nucleophile.
Recent advances have also enabled SₙAr reactions on less activated (electron-neutral or even electron-rich) fluoroarenes through methods like organic photoredox catalysis. nih.gov
Reactivity Associated with the Iodine Atom
The iodine atom at the C4 position is the most versatile site for forming new carbon-carbon and carbon-heteroatom bonds, primarily through transition-metal-catalyzed cross-coupling reactions. Aryl iodides are highly prized substrates in this context due to the relatively weak carbon-iodine bond, which facilitates oxidative addition to the metal catalyst, often the rate-determining step of the catalytic cycle. nih.gov
Aryl iodides are generally more reactive than the corresponding aryl bromides or chlorides in many palladium-catalyzed cross-coupling reactions. nih.gov Notable reactions involving the iodine substituent include:
Suzuki-Miyaura Coupling: Reaction with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new C-C bond. This is one of the most widely used methods for creating biaryl structures.
Heck Coupling: Palladium-catalyzed reaction with an alkene to form a substituted alkene.
Sonogashira Coupling: Palladium- and copper-co-catalyzed reaction with a terminal alkyne to form an aryl-alkyne.
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine (primary or secondary) to form a C-N bond, yielding an arylamine. nih.gov Specialized ligands, such as biarylphosphines, are often employed to enhance catalyst activity and prevent the formation of inhibitory palladium-iodide dimers. nih.gov
Gold-Catalyzed Cross-Coupling: Recent methods have shown that gold(I) catalysts can also effectively mediate C-N cross-coupling reactions of aryl iodides with partners like nitriles. acs.org
Interestingly, while aryl iodides are typically highly reactive, some studies have noted inefficient Suzuki-Miyaura couplings at lower temperatures with certain palladium/phosphine catalyst systems, potentially due to the poor turnover of key palladium(II)-iodide intermediates. acs.orgutas.edu.au
| Cross-Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Bond Formed | Reference |
| Suzuki-Miyaura | Organoboron Reagent | Pd catalyst, Base | C(sp²)-C(sp²) | nih.gov |
| Buchwald-Hartwig | Amine | Pd catalyst, Ligand, Base | C(sp²)-N | nih.gov |
| Sonogashira | Terminal Alkyne | Pd catalyst, Cu co-catalyst, Base | C(sp²)-C(sp) | - |
| Heck | Alkene | Pd catalyst, Base | C(sp²)-C(sp²) | - |
| Gold-Catalyzed Amination | Nitrile | Au(I) catalyst, Base | C(sp²)-N | acs.org |
Activation of the Carbon-Iodine Bond for Cross-Coupling Reactions (e.g., Heck, Sonogashira, Suzuki)
The carbon-iodine (C-I) bond in this compound is the primary site for cross-coupling reactions, which are fundamental processes for forming new carbon-carbon bonds. nobelprize.org The reactivity of the C-I bond is enhanced by the electron-withdrawing effects of the adjacent fluorine atoms and the acetyl group. These reactions are typically catalyzed by palladium complexes. nobelprize.org
Heck Reaction:
The Heck reaction, also known as the Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to create a substituted alkene. wikipedia.orgnih.gov The general mechanism involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the product and regenerate the catalyst. nih.govlibretexts.org For this compound, this reaction allows for the introduction of various alkenyl groups at the 4-position of the phenyl ring.
Sonogashira Coupling:
The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org The reaction is valued for its mild conditions. wikipedia.org The mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl iodide to the Pd(0) species occurs. The copper cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex. Reductive elimination from the palladium complex yields the coupled product. wikipedia.orgyoutube.com This reaction is instrumental in synthesizing arylalkynes from this compound.
Suzuki Coupling:
The Suzuki reaction is a versatile cross-coupling method that pairs an organoboron compound (typically a boronic acid or ester) with an organohalide using a palladium catalyst and a base. wikipedia.orglibretexts.org The catalytic cycle starts with the oxidative addition of the aryl iodide to the Pd(0) catalyst. libretexts.org Following this, transmetalation occurs where the organic group from the organoboron species is transferred to the palladium complex. wikipedia.org The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the Pd(0) catalyst. nobelprize.org The Suzuki reaction is widely used to synthesize biaryl compounds and other substituted aromatics from this compound. wikipedia.org
Table 1: Overview of Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst System | Product Type |
|---|---|---|---|
| Heck | Alkene | Palladium catalyst, Base | Substituted Alkene |
| Sonogashira | Terminal Alkyne | Palladium catalyst, Copper(I) co-catalyst, Base | Arylalkyne |
| Suzuki | Organoboron compound | Palladium catalyst, Base | Biaryl, Substituted Aromatic |
Radical Reactions Involving Aryl Iodides (e.g., SN1 Mechanism)
The carbon-iodine bond in aryl iodides like this compound can undergo homolytic cleavage to participate in radical reactions. One such mechanism is the radical-nucleophilic aromatic substitution (SRN1). This multi-step process involves a free radical intermediate. wikipedia.org
The SRN1 mechanism is initiated by the transfer of an electron to the aryl iodide, forming a radical anion. wikipedia.org This radical anion then fragments into an aryl radical and an iodide anion. wikipedia.org The newly formed aryl radical can then react with a nucleophile to generate a new radical anion. This species subsequently transfers an electron to another molecule of the starting aryl iodide, propagating a chain reaction and forming the final product. wikipedia.org It is important to note that while tertiary and secondary alkyl halides tend to react via an SN1 mechanism, aryl halides are generally less reactive towards nucleophilic substitution due to the partial double bond character of the carbon-halogen bond. ncerthelp.combyjus.com However, the presence of electron-withdrawing groups can increase the reactivity of aryl halides in such reactions. ncerthelp.com
Oxidative Activation of the Aryl Iodide Moiety for Hypervalent Iodine Chemistry
The iodine atom in this compound can be oxidized to a higher valence state, typically +3 (iodine(III)) or +5 (iodine(V)), to form hypervalent iodine compounds. e-bookshelf.denih.gov These reagents are valuable in organic synthesis due to their oxidizing properties and environmentally benign nature. nih.govorganic-chemistry.org
The preparation of hypervalent iodine(III) compounds often involves the reaction of the aryl iodide with a suitable oxidizing agent in the presence of ligands that will coordinate to the iodine center. nih.gov For example, (dichloroiodo)arenes can be synthesized by the direct chlorination of iodoarenes. nih.gov The reactivity of hypervalent iodine compounds is attributed to the hypervalent bond, which is a three-center-four-electron (3c-4e) bond that is longer and weaker than a typical covalent bond. e-bookshelf.de The reactions of hypervalent iodine reagents often mimic those of transition metals, involving processes like oxidative addition, ligand exchange, and reductive elimination. e-bookshelf.deacs.org
Regioselectivity and Site-Specific Transformations of this compound
The regioselectivity of reactions involving this compound is primarily governed by the distinct reactivity of its functional groups. The carbon-iodine bond is the most reactive site for cross-coupling reactions, allowing for selective modification at the 4-position of the aromatic ring.
In cases where multiple reactive sites are present, the choice of catalyst and reaction conditions can direct the transformation to a specific location. For instance, in di-substituted aryl halides, the relative reactivity of the halides often dictates the site of the initial cross-coupling. Iodides are generally more reactive than bromides or chlorides in palladium-catalyzed reactions. libretexts.org
The acetyl group can also be a site for chemical modification, for example, through reactions involving the carbonyl carbon or the adjacent methyl protons. However, under the typical conditions for cross-coupling reactions, the C-I bond is preferentially activated.
Mechanistic Investigations and Kinetic Studies of Reactions Involving this compound
Detailed mechanistic and kinetic studies on this compound specifically are not extensively documented in the public domain. However, the general mechanisms of the reactions it undergoes, such as the Heck, Sonogashira, and Suzuki couplings, have been thoroughly investigated for related aryl halides.
Kinetic studies of cross-coupling reactions often reveal the rate-determining step, which can vary depending on the specific substrates, catalyst, and reaction conditions. For example, in the Suzuki reaction, the transmetalation step is often rate-limiting. organic-chemistry.org In some Stille couplings, the kinetics are first order in the organostannane and zero order in the iodobenzene, suggesting that the transmetalation is the slow step. scispace.com
Further research, potentially employing techniques like in-situ spectroscopy and computational modeling, would be necessary to elucidate the specific kinetic parameters and mechanistic nuances of reactions involving this compound. Such studies would contribute to a deeper understanding of its reactivity and aid in the optimization of synthetic protocols utilizing this compound.
Derivatization and Functionalization Strategies for 1 2,3 Difluoro 4 Iodophenyl Ethanone
Transformations of the Aromatic Ring System
The reactivity of the aromatic ring in 1-(2,3-difluoro-4-iodophenyl)ethanone is influenced by the electronic properties of its substituents. The acetyl group is a meta-director and a deactivating group. The fluorine atoms are ortho, para-directors and deactivating groups, while the iodine atom is also an ortho, para-director and a deactivating group. The interplay of these directing effects governs the outcome of electrophilic aromatic substitution reactions. Furthermore, the presence of fluorine atoms opens up avenues for nucleophilic aromatic substitution.
Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic compounds. In the case of this compound, the regioselectivity of EAS reactions, such as nitration, is determined by the combined directing effects of the existing substituents.
The acetyl group (-COCH₃) is a deactivating, meta-directing group due to its electron-withdrawing nature. The fluorine atoms are deactivating yet ortho, para-directing, while the iodine atom is also a deactivating ortho, para-director. A qualitative analysis of the directing effects suggests the following:
Acetyl group (at C1): Directs incoming electrophiles to the meta positions (C3 and C5).
Fluorine atoms (at C2 and C3): Direct to their ortho and para positions. For the C2-fluoro, this would be C1 (occupied) and C3, and for the C3-fluoro, it would be C2 (occupied) and C4 (occupied).
Iodine atom (at C4): Directs to its ortho positions (C3 and C5).
Considering these influences, the most likely position for electrophilic attack is C5, as it is meta to the acetyl group and ortho to the iodine atom. The C3 position is sterically hindered by the adjacent fluorine and acetyl groups. Therefore, nitration of this compound would be expected to predominantly yield 1-(2,3-difluoro-4-iodo-5-nitrophenyl)ethanone.
Table 1: Directing Effects of Substituents on the Aromatic Ring
| Substituent | Position | Electronic Effect | Directing Effect |
|---|---|---|---|
| Acetyl (-COCH₃) | C1 | Electron-withdrawing | Meta |
| Fluoro (-F) | C2, C3 | Electron-withdrawing (inductive), Electron-donating (resonance) | Ortho, Para |
Nucleophilic aromatic substitution (SNAᵣ) is a plausible pathway for the functionalization of this compound. The presence of the electron-withdrawing acetyl group activates the aromatic ring towards nucleophilic attack. The fluorine atoms, being good leaving groups in SNAᵣ reactions, are the most probable sites for substitution.
The position of nucleophilic attack will be dictated by the ability of the ring to stabilize the negative charge in the Meisenheimer intermediate. Attack at the C2 or C3 position would be facilitated by the electron-withdrawing acetyl group. Due to steric hindrance from the acetyl group, the C3-fluorine might be less accessible than the C2-fluorine. Therefore, reaction with a strong nucleophile, such as sodium methoxide or an amine, could potentially lead to the substitution of one of the fluorine atoms. For instance, reaction with ammonia could yield the corresponding aminodifluoroiodophenyl ethanone (B97240) derivative.
Modification of the Ethanone Side Chain
The ethanone side chain provides a rich platform for a variety of chemical transformations, including reduction of the carbonyl group and functionalization at the alpha-carbon.
The carbonyl group of the ethanone side chain can be readily reduced to either a secondary alcohol or a methylene (B1212753) group.
Reduction to Alcohols: Treatment with mild reducing agents like sodium borohydride (B1222165) (NaBH₄) would selectively reduce the ketone to a secondary alcohol, yielding 1-(2,3-difluoro-4-iodophenyl)ethanol. More potent reducing agents like lithium aluminum hydride (LiAlH₄) would also achieve this transformation. youtube.comchemistrysteps.commasterorganicchemistry.comlibretexts.org
Reduction to Hydrocarbons: Complete reduction of the carbonyl group to a methylene group can be achieved through methods like the Wolff-Kishner or Clemmensen reduction. This would result in the formation of 1-ethyl-2,3-difluoro-4-iodobenzene.
Table 2: Reduction Products of this compound
| Reducing Agent | Product | Functional Group Transformation |
|---|---|---|
| Sodium Borohydride (NaBH₄) | 1-(2,3-Difluoro-4-iodophenyl)ethanol | Ketone to Secondary Alcohol |
| Lithium Aluminum Hydride (LiAlH₄) | 1-(2,3-Difluoro-4-iodophenyl)ethanol | Ketone to Secondary Alcohol |
| Wolff-Kishner (H₂NNH₂, KOH) | 1-Ethyl-2,3-difluoro-4-iodobenzene | Ketone to Methylene |
The alpha-carbon of the ethanone side chain is acidic and can be deprotonated to form an enolate, which can then react with various electrophiles.
Alkylation: In the presence of a strong base like lithium diisopropylamide (LDA), the enolate can be generated and subsequently alkylated with an alkyl halide to introduce an alkyl group at the alpha-position.
Acylation: Reaction of the enolate with an acyl chloride or anhydride (B1165640) would lead to the formation of a β-diketone.
Halogenation: Alpha-halogenation can be achieved under either acidic or basic conditions. libretexts.orgyoutube.com For instance, reaction with bromine in acetic acid would likely yield 2-bromo-1-(2,3-difluoro-4-iodophenyl)ethanone. This α-halo ketone is a valuable intermediate for further synthetic transformations.
Synthesis of Complex Molecules and Heterocycles Utilizing this compound as a Building Block
The diverse functionalities of this compound make it an attractive starting material for the synthesis of more complex molecules, including various heterocyclic systems. The combination of the ketone functionality and the reactive sites on the aromatic ring allows for a range of cyclization strategies.
For example, substituted acetophenones are common precursors for the synthesis of quinolines and pyrimidines.
Quinoline Synthesis: The Friedländer annulation, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl, could be a potential route. While the starting material is not a 2-amino derivative, a synthetic sequence involving nitration at the C5 position followed by reduction to the amine would provide the necessary precursor for quinoline synthesis. nih.govnih.govmdpi.comresearchgate.net
Pyrimidine Synthesis: Various methods exist for the synthesis of pyrimidines from acetophenones. organic-chemistry.orgresearchgate.netmdpi.comnih.gov One common approach involves the condensation of a chalcone (derived from the acetophenone) with a guanidine or amidine derivative. The chalcone can be prepared by the Claisen-Schmidt condensation of this compound with an appropriate aldehyde.
The iodine atom on the aromatic ring also serves as a handle for cross-coupling reactions, such as Suzuki, Sonogashira, or Heck reactions, allowing for the introduction of a wide array of substituents and the construction of complex molecular architectures.
Formation of Nitrogen-Containing Heterocycles (e.g., Quinazolines, Pyrroles)
The presence of the ketone and the reactive aryl iodide on the this compound molecule makes it a valuable precursor for the synthesis of various nitrogen-containing heterocycles. Established synthetic methodologies can be adapted to utilize this starting material for the generation of quinazoline and pyrrole ring systems.
Quinazoline Synthesis:
One potential pathway to quinazoline derivatives involves an initial reaction at the ketone functionality. For instance, a Friedländer annulation could be employed. This would involve the condensation of this compound with a 2-aminobenzaldehyde or a 2-aminobenzophenone derivative under acidic or basic conditions to construct the quinazoline core. The reaction would proceed through the formation of an intermediate enamine or enolate, followed by cyclization and dehydration.
Another approach could involve a multi-step sequence starting with the conversion of the ethanone to an intermediate that is more amenable to cyclization. For example, the ketone could be transformed into an α-halo ketone, which can then react with a suitable binucleophile, such as an amidine, to form the quinazoline ring.
A hypothetical reaction scheme for the synthesis of a quinazoline derivative is presented below:
| Reactant 1 | Reactant 2 | Product | Reaction Conditions | Hypothetical Yield (%) |
| This compound | 2-Aminobenzaldehyde | 2-(2,3-Difluoro-4-iodophenyl)quinazoline | Acid catalyst, heat | 65 |
| 2-Bromo-1-(2,3-difluoro-4-iodophenyl)ethanone | Benzamidine hydrochloride | 4-(2,3-Difluoro-4-iodophenyl)-2-phenylquinazoline | Base, solvent, heat | 72 |
Pyrrole Synthesis:
The Paal-Knorr pyrrole synthesis offers a direct method for converting 1,4-dicarbonyl compounds into pyrroles. To utilize this compound in this reaction, it would first need to be converted into a 1,4-dicarbonyl compound. This could be achieved through various synthetic routes, such as alkylation of an enolate derived from the starting ketone with an α-haloketone. The resulting 1,4-dicarbonyl compound could then be condensed with ammonia or a primary amine to yield the corresponding pyrrole derivative.
Alternatively, the Hantzsch pyrrole synthesis could be employed. This would involve a one-pot condensation of an α-halo derivative of this compound, a β-ketoester, and ammonia or a primary amine. This multicomponent reaction would directly lead to the formation of a polysubstituted pyrrole ring.
A potential synthetic route to a pyrrole derivative is outlined in the following table:
| Intermediate | Reagent | Product | Reaction Type | Hypothetical Yield (%) |
| 1-(2,3-Difluoro-4-iodophenyl)-1,4-butanedione | Ammonium acetate | 2-(2,3-Difluoro-4-iodophenyl)-5-methylpyrrole | Paal-Knorr Synthesis | 80 |
| 2-Bromo-1-(2,3-difluoro-4-iodophenyl)ethanone, Ethyl acetoacetate | Ammonia | Ethyl 2-methyl-5-(2,3-difluoro-4-iodophenyl)-1H-pyrrole-3-carboxylate | Hantzsch Pyrrole Synthesis | 75 |
Construction of Fused and Spirocyclic Ring Systems
The strategic placement of functional groups in this compound allows for its use in the synthesis of more complex polycyclic systems, including fused and spirocyclic structures.
Fused Ring Systems:
The formation of fused ring systems can be envisioned through intramolecular cyclization reactions. For this, the starting material would first need to be elaborated to introduce a second reactive moiety. For example, the iodine atom could be utilized in a Sonogashira coupling with a terminal alkyne bearing a nucleophilic group. Subsequent intramolecular cyclization, potentially triggered by the deprotection of the nucleophile or by a change in reaction conditions, could lead to the formation of a fused heterocyclic system.
Another strategy could involve an initial modification of the ketone. For instance, a Fischer indole synthesis could be employed by reacting this compound with a suitably substituted phenylhydrazine. This would lead to a fused indole ring system.
A hypothetical example of a fused ring synthesis is provided below:
| Starting Material | Reaction Sequence | Fused Product | Cyclization Strategy |
| This compound | 1. Sonogashira coupling with propargylamine2. Intramolecular cyclization | A fused pyrrolo[1,2-a]quinoline derivative | Intramolecular Heck Reaction |
| This compound | Reaction with (2-aminophenyl)hydrazine | A fused indolo[3,2-b]indole derivative | Fischer Indole Synthesis |
Spirocyclic Ring Systems:
The synthesis of spirocyclic compounds from this compound would likely involve a key step where a bifunctional reagent reacts with the ketone to form a spirocyclic core. For instance, a multi-step sequence could be initiated by a Knoevenagel condensation of the ketone with a cyclic active methylene compound, such as Meldrum's acid or a cyclic diketone. The resulting adduct could then undergo further transformations, including intramolecular cyclization, to generate the spirocyclic framework.
Alternatively, a tandem reaction could be designed where a nucleophilic attack on the ketone is followed by an intramolecular reaction involving another part of the molecule. This would require pre-functionalization of either the starting material or the attacking nucleophile.
The following table illustrates a potential strategy for the synthesis of a spirocyclic compound:
| Reactant 1 | Reactant 2 | Intermediate | Final Spirocyclic Product |
| This compound | 1,3-Cyclohexanedione | Adduct from Michael addition | A spiro[cyclohexane-1,2'-quinoline] derivative |
Preparation of Macrocyclic Structures
The dual reactivity of the aryl iodide and the ketone in this compound makes it an attractive building block for the synthesis of macrocyclic structures. The general strategy would involve linking two molecules of this ketone, or one molecule with another bifunctional linker, and then inducing a ring-closing reaction.
A plausible approach would be to first dimerize the molecule through a reaction at the iodine position. For example, an Ullmann coupling could be used to form a biphenyl linkage. The two ketone functionalities in the resulting dimer could then be used as anchor points for the formation of the macrocyclic ring, for instance, by reaction with a long-chain diamine to form a large di-imine macrocycle.
Alternatively, a stepwise approach could be employed. The ketone could be converted to a different functional group, such as an alkyne, via a Corey-Fuchs reaction. Then, a palladium-catalyzed intramolecular cross-coupling reaction between the aryl iodide and the newly introduced alkyne could be used to close the macrocyclic ring. The size of the resulting macrocycle would be dependent on the length and nature of the linker used to connect the two reactive ends.
A hypothetical scheme for macrocycle synthesis is shown below:
| Dimerization/Linking Strategy | Ring-Closing Reaction | Macrocyclic Product Type |
| Ullmann coupling of this compound | Condensation with a long-chain diamine | A large-ring bis-imine macrocycle |
| Sonogashira coupling with a di-terminal alkyne | Intramolecular Sonogashira or Heck coupling | A macrocycle containing two difluoro-phenyl units |
Advanced Spectroscopic and Structural Elucidation of 1 2,3 Difluoro 4 Iodophenyl Ethanone and Its Derivatives
X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions
X-ray crystallography stands as the definitive method for determining the atomic and molecular structure of a crystalline solid. wikipedia.org By measuring the angles and intensities of diffracted X-rays from a single crystal, a three-dimensional electron density map can be generated, allowing for the precise placement of atoms and the elucidation of bond lengths, bond angles, and torsional angles. youtube.com For a molecule like 1-(2,3-Difluoro-4-iodophenyl)ethanone, a successful crystallographic analysis would provide unequivocal proof of its constitution and conformation in the solid state.
While a specific crystal structure for this compound is not publicly available, the analysis of related halogenated aromatic structures allows for a detailed prediction of the intermolecular interactions that would govern its crystal packing. mdpi.comnih.gov The presence of fluorine, iodine, and a carbonyl group dictates the formation of a complex supramolecular architecture stabilized by a variety of non-covalent forces.
Key among these are halogen bonds, which are attractive interactions between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. nih.gov The large, polarizable iodine atom in the molecule is a potent halogen-bond donor. It is expected to form strong C−I···O interactions with the carbonyl oxygen of a neighboring molecule. researchgate.netoup.com Additionally, C−I···F and C−I···π interactions with the aromatic ring are highly plausible. nih.gov The fluorine atoms, being more electronegative and less polarizable, are more likely to act as weak hydrogen bond acceptors or participate in dipole-dipole interactions.
Table 1: Predicted Intermolecular Interactions in Crystalline this compound
| Interaction Type | Donor | Acceptor | Typical Distance Range (Å) | Significance |
|---|---|---|---|---|
| Halogen Bond | C−I | O=C | < 3.5 | Strong, directional interaction influencing packing |
| Halogen Bond | C−I | Aromatic π-system | < 3.8 | Contributes to sheet or layered structures |
| π-π Stacking | Aromatic Ring | Aromatic Ring | 3.3 - 3.8 | Stabilizes crystal lattice through dispersion forces |
| Dipole-Dipole | C=O | C=O / C-F | N/A | Orients molecules within the lattice |
Advanced Nuclear Magnetic Resonance (NMR) Techniques (e.g., 2D NMR, Fluorine NMR) for Detailed Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating molecular structures in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR, augmented by two-dimensional (2D) techniques, provides a complete picture of the molecular framework.
Fluorine-19 (¹⁹F) NMR is particularly informative for fluorinated compounds due to its 100% natural abundance, high sensitivity, and wide chemical shift range, which minimizes signal overlap. wikipedia.orgbiophysics.org The two fluorine atoms in this compound are chemically non-equivalent and are expected to appear as distinct signals. Their chemical shifts are influenced by the electronic effects of the adjacent iodine and acetyl groups. ucsb.edu Furthermore, they will exhibit coupling to each other (ortho ³JFF), as well as to the aromatic proton (⁴JHF and ⁵JHF) and neighboring carbons (nJ*CF), providing crucial connectivity data. huji.ac.ilthermofisher.com
Proton (¹H) NMR will show signals for the methyl group (a singlet) and the two aromatic protons. The aromatic protons will appear as complex multiplets due to coupling with each other (meta ⁴JHH) and with the two fluorine atoms (³JHF and ⁴JHF).
2D NMR experiments are essential for unambiguous assignment.
COSY (Correlation Spectroscopy) would reveal the coupling between the two aromatic protons. libretexts.org
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) would establish long-range (2-3 bond) correlations, for instance, from the methyl protons to the carbonyl carbon and the adjacent aromatic carbon, and from the aromatic protons to other carbons in the ring, confirming the substitution pattern. libretexts.org
Table 2: Predicted NMR Spectroscopic Data for this compound (in CDCl₃)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| ¹H NMR | |||
| -CH₃ | ~2.6 | s (singlet) | N/A |
| H-5 | ~7.8 | ddd (doublet of doublet of doublets) | ⁴JHH ≈ 2-3; ³JHF ≈ 8-10; ⁵JHF ≈ 1-2 |
| H-6 | ~7.2 | ddd (doublet of doublet of doublets) | ⁴JHH ≈ 2-3; ⁴JHF ≈ 6-8; ⁴JHF ≈ 4-6 |
| ¹³C NMR | |||
| -CH₃ | ~30 | q (quartet) | ¹JCH ≈ 125 |
| C=O | ~195 | m (multiplet) | Due to C-F and C-H couplings |
| Aromatic C | 115 - 160 | m (multiplet) | Complex couplings to F and H |
| ¹⁹F NMR | |||
| F-2 | -110 to -130 | ddd | ³JFF ≈ 20; ³JHF ≈ 8-10; ⁴JHF ≈ 4-6 |
High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy. This precision allows for the unambiguous determination of a compound's elemental composition, confirming its molecular formula. For this compound (C₈H₅F₂IO), HRMS would provide an experimental mass that matches the calculated exact mass (281.9353 u), thereby verifying the molecular formula.
Beyond molecular formula confirmation, tandem mass spectrometry (MS/MS) elucidates the structure by analyzing the fragmentation patterns of the molecular ion. The fragmentation of aromatic ketones like acetophenone (B1666503) is well-characterized. researchgate.netmsu.edu The primary fragmentation pathways for this compound are expected to be:
α-Cleavage (Loss of Methyl Radical): The most characteristic fragmentation is the loss of the methyl radical (•CH₃) from the molecular ion [M]⁺• to form a stable substituted benzoyl cation. This is often the base peak in the spectrum. miamioh.edu
Formation of Acetyl Cation: Cleavage of the bond between the carbonyl carbon and the aromatic ring results in the formation of the acetyl cation (CH₃CO⁺) at m/z 43.0184. The other fragment would be the 1,2-difluoro-3-iodobenzene (B1592211) radical cation.
Loss of CO: The benzoyl cation formed in the first step can further fragment by losing a neutral carbon monoxide (CO) molecule.
Table 3: Predicted Key Ions in the High-Resolution Mass Spectrum of this compound
| Ion | Proposed Formula | Calculated Exact Mass (m/z) | Fragmentation Pathway |
|---|---|---|---|
| Molecular Ion | [C₈H₅F₂IO]⁺• | 281.9353 | Ionization of parent molecule |
| Benzoyl Cation | [C₇H₂F₂IO]⁺ | 266.9122 | [M]⁺• - •CH₃ |
| Phenyl Cation | [C₆H₂F₂I]⁺• | 238.9170 | [C₇H₂F₂IO]⁺ - CO |
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Bond Characterization
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of a molecule. nih.gov These methods are complementary and provide a characteristic "fingerprint" that is highly useful for identifying functional groups. mjcce.org.mk
FTIR Spectroscopy: In FTIR, the absorption of infrared radiation excites molecular vibrations. Strong absorptions are expected for polar bonds. For this compound, the most prominent feature will be the intense C=O stretching band. Aromatic C=C stretching and C-H bending vibrations will also be clearly visible. The C-F bonds will give rise to strong absorptions in the fingerprint region. nih.gov
Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light. It is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations. Therefore, the aromatic ring vibrations and the C-I bond stretch, which may be weak in the IR spectrum, should be more readily observable in the Raman spectrum. researchgate.net
The combination of FTIR and Raman spectroscopy allows for a comprehensive characterization of the molecule's functional groups and skeletal structure. nih.gov
Table 4: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (FTIR) | Expected Intensity (Raman) |
|---|---|---|---|
| Aromatic C−H Stretch | 3100 - 3000 | Medium-Weak | Medium |
| Aliphatic C−H Stretch (-CH₃) | 2980 - 2850 | Medium-Weak | Medium |
| Carbonyl C=O Stretch | 1700 - 1680 | Very Strong | Medium-Weak |
| Aromatic C=C Stretch | 1610 - 1580 | Strong | Strong |
| Aromatic C=C Stretch | 1500 - 1400 | Strong | Strong |
| C−F Stretch | 1300 - 1100 | Very Strong | Weak |
| Aromatic C−H In-Plane Bend | 1250 - 1000 | Medium | Weak |
| Aromatic C−H Out-of-Plane Bend | 900 - 675 | Strong | Weak |
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism) for Stereochemical Assignment in Chiral Derivatives
While this compound is an achiral molecule, its derivatives can be chiral. For example, reduction of the ketone functionality yields the chiral alcohol, 1-(2,3-Difluoro-4-iodophenyl)ethanol. Determining the absolute configuration (R or S) of such chiral derivatives is crucial, particularly in pharmaceutical applications. Chiroptical spectroscopy provides a powerful, non-destructive method for this purpose. saschirality.org
Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left- and right-circularly polarized light in the UV-Visible range, arising from electronic transitions within a chiral molecule. nsf.gov The presence of the aromatic chromophore in the chiral alcohol derivative would result in a distinct ECD spectrum. The experimental spectrum can be compared to the spectrum predicted by quantum chemical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT) for one enantiomer (e.g., the R-enantiomer). nih.gov A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. nih.gov
Vibrational Circular Dichroism (VCD): VCD is the vibrational analogue of ECD, measuring the differential absorption of circularly polarized light in the infrared region. biotools.us VCD provides a wealth of stereochemical information as it probes all vibrational modes of the molecule. researchgate.net By comparing the experimental VCD spectrum with the DFT-calculated spectrum for a known enantiomer, a reliable assignment of the absolute configuration can be made. mdpi.com VCD is often considered more definitive than ECD for molecules with conformational flexibility, as it is sensitive to the entire 3D structure. researchgate.net
The combined use of ECD and VCD, supported by high-level computational analysis, offers a robust and reliable methodology for the stereochemical elucidation of chiral derivatives of this compound. cas.cz
Table 5: Chemical Compounds Mentioned
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₈H₅F₂IO |
| 1-(2,3-Difluoro-4-iodophenyl)ethanol | C₈H₇F₂IO |
| Carbon Monoxide | CO |
Computational Chemistry and Theoretical Studies of this compound
The advancement of computational chemistry has provided powerful tools for the in-depth analysis of molecular structures and their chemical behavior. For a compound such as this compound, a substituted aromatic ketone, these theoretical methods are invaluable for understanding its intrinsic properties. This section delves into the application of various computational techniques to elucidate the electronic structure, conformational dynamics, reactivity, and spectroscopic characteristics of this specific molecule.
Applications in Advanced Organic Synthesis and Materials Science
1-(2,3-Difluoro-4-iodophenyl)ethanone as a Key Building Block in Advanced Organic Synthesis
The inherent reactivity of the carbon-iodine bond and the directing effects of the fluorine substituents make this compound a valuable precursor in various synthetic endeavors.
While specific examples of the total synthesis of complex natural products utilizing this compound are not extensively documented in publicly available literature, its structural motifs suggest significant potential. The aryl iodide functionality is a well-established handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental to the assembly of intricate molecular frameworks.
The presence of the difluoro pattern on the aromatic ring can be exploited to modulate the electronic properties and conformational preferences of target molecules. This is particularly crucial in the synthesis of biologically active compounds where precise control over the three-dimensional structure is paramount for activity. The ketone group offers a reactive site for chain elongation, cyclization reactions, or the introduction of further functional groups, thereby expanding the synthetic utility of this building block.
Potential Synthetic Transformations:
| Reaction Type | Reagent/Catalyst | Potential Product |
| Suzuki Coupling | Palladium catalyst, Boronic acid | Biaryl compounds |
| Sonogashira Coupling | Palladium/Copper catalyst, Alkyne | Aryl-alkyne adducts |
| Heck Reaction | Palladium catalyst, Alkene | Substituted styrenes |
| Buchwald-Hartwig Amination | Palladium catalyst, Amine | N-Aryl compounds |
| Grignard Reaction | Organomagnesium halide | Tertiary alcohols |
The iodine atom in this compound serves as an excellent site for the introduction of isotopic labels, particularly radioisotopes of iodine (e.g., ¹²³I, ¹²⁵I, ¹³¹I). This makes it a valuable precursor for the synthesis of radiolabeled compounds used in various imaging techniques such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT).
The synthesis of such labeled compounds typically involves a late-stage radioiodination reaction, where a non-radioactive precursor is reacted with a source of the desired radioisotope. The difluorophenyl ethanone (B97240) moiety can be incorporated into a larger molecule of biological interest, and the subsequent radioiodination would provide a tracer for studying biological processes or for diagnostic purposes.
Isotopes of Iodine for Labeling:
| Isotope | Half-life | Emission Type |
| ¹²³I | 13.22 hours | Gamma |
| ¹²⁵I | 59.4 days | Gamma |
| ¹³¹I | 8.02 days | Beta and Gamma |
Fragment-based drug discovery (FBDD) is a powerful strategy for the development of new therapeutic agents. This approach involves screening small, low-complexity molecules ("fragments") for weak binding to a biological target. Promising fragments are then optimized and grown into more potent lead compounds.
This compound, with its well-defined substitution pattern and multiple points for chemical modification, is an ideal candidate for inclusion in fragment libraries. The difluorophenyl group can engage in specific interactions with protein binding pockets, while the iodo and acetyl groups provide vectors for fragment evolution through linking or growing strategies. The fluorine atoms can enhance binding affinity and improve metabolic stability of the resulting drug candidates.
Integration into Catalytic Systems
The unique electronic and steric characteristics of this compound make it an attractive scaffold for the design of novel ligands for metal-catalyzed reactions.
Ligands play a crucial role in homogeneous catalysis by modulating the reactivity and selectivity of the metal center. The this compound framework can be elaborated into a variety of ligand types. For instance, the ketone functionality can be converted into an amino group, which can then be further functionalized to create bidentate or pincer-type ligands.
The presence of the difluoro substitution pattern can influence the electronic properties of the resulting ligand, which in turn affects the catalytic activity of the corresponding metal complex. The steric bulk of the ligand can also be tuned by modifications at the acetyl group or by further substitution on the aromatic ring, allowing for fine-control over the selectivity of the catalyzed reaction.
While specific applications of catalysts derived from this compound are not widely reported, the potential for their use in both homogeneous and heterogeneous catalysis is significant. In homogeneous catalysis, metal complexes bearing ligands derived from this compound could be employed in a range of transformations, including cross-coupling reactions, hydrogenations, and oxidations.
For heterogeneous catalysis, the this compound moiety could be anchored to a solid support, such as a polymer or silica (B1680970) gel. The resulting supported catalyst would offer the advantages of easy separation from the reaction mixture and potential for recycling, which are important considerations for industrial applications. The unique electronic properties conferred by the difluoro-iodophenyl group could lead to catalysts with novel reactivity and selectivity profiles.
Supramolecular Chemistry Involving this compound and its Analogues
The unique structural features of this compound, namely the presence of a potent halogen bond donor (iodine), electron-withdrawing fluorine atoms, and a carbonyl group, make it a compelling building block in the realm of supramolecular chemistry. These features allow for the orchestration of complex, non-covalent interactions that drive the formation of ordered structures.
Halogen Bonding Interactions: Fundamental Studies and Design Principles
Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. nih.gov The strength and directionality of this bond are fundamental to its utility in designing supramolecular architectures. nih.govacs.org In the case of this compound, the iodine atom, being the most polarizable of the halogens, serves as a strong halogen bond donor. nih.gov
Fundamental studies have established key principles that govern halogen bonding:
Donor Atom Identity: The strength of the halogen bond generally increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F. nih.gov Thus, the iodine atom in the target molecule is a potent halogen bond donor.
Electron-Withdrawing Substituents: The presence of electron-withdrawing groups on the aromatic ring, such as the two fluorine atoms in this compound, enhances the positive electrostatic potential of the σ-hole on the iodine atom. This strengthening effect makes the halogen bond more robust.
Directionality: Halogen bonds exhibit a high degree of directionality, with the C–I···A angle (where A is the halogen bond acceptor) typically being close to 180°. acs.org This well-defined geometry is crucial for the predictable assembly of molecules in the solid state. scispace.com
Acceptor Site: A wide variety of nucleophiles can act as halogen bond acceptors, including lone pair-possessing heteroatoms (N, O, S) and even π-electron systems of arenes and alkenes. researchgate.net
The design of supramolecular structures utilizing polyhalogenated aromatic compounds often leverages these principles to create specific motifs, such as chains, ladders, and more complex networks. scispace.com For instance, the interplay between halogen bonds and other non-covalent interactions like hydrogen bonds or π-stacking can be harnessed to achieve intricate and functional solid-state architectures. The presence of the ketone group in this compound offers an additional site for hydrogen bonding, potentially leading to orthogonal self-assembly.
Table 1: Key Factors Influencing Halogen Bonding in this compound Analogues
| Factor | Description | Impact on Halogen Bond |
| Halogen Donor | The iodine atom is a highly polarizable and effective halogen bond donor. | Stronger interaction compared to bromine or chlorine analogues. |
| Fluorine Substitution | The two electron-withdrawing fluorine atoms increase the positive potential of the σ-hole on the iodine. | Enhanced halogen bond strength and directionality. |
| Carbonyl Group | The oxygen atom of the ketone can act as a halogen or hydrogen bond acceptor. | Potential for forming multidimensional networks through multiple interaction types. |
| Aromatic Ring | The π-system of the benzene (B151609) ring can act as a weak halogen bond acceptor. | Can participate in π-stacking or act as a secondary interaction site. |
Host-Guest Chemistry and Self-Assembly Processes
The principles of halogen bonding are instrumental in guiding host-guest interactions and self-assembly processes. The predictable nature of the halogen bond allows for the rational design of host molecules that can selectively bind to specific guests. For example, macrocyclic hosts could be designed to encapsulate this compound, with the iodine atom acting as a key recognition point for a Lewis basic site within the host cavity.
Self-assembly is another area where halogenated compounds have shown significant promise. The directionality of halogen bonds can be exploited to program the aggregation of molecules into well-defined supramolecular structures. Studies on other halogenated aromatic molecules have demonstrated the formation of one-dimensional chains, two-dimensional networks, and even more complex three-dimensional architectures through halogen bonding. researchgate.net In the case of this compound, the potential for both halogen bonding (via the iodine) and hydrogen bonding (via the ketone) could lead to the formation of robust and intricate self-assembled materials. For instance, in a protic solvent, the ketone could act as a hydrogen bond acceptor, while in the presence of a Lewis base, the iodine would be the primary site of interaction. This dual-functionality opens up possibilities for creating responsive materials where the self-assembly can be modulated by the chemical environment.
The self-assembly of thiophene-based π-conjugated molecules has been shown to be controllable, leading to the construction of host-guest systems with interesting photophysical properties, such as white-light emission. nih.gov This suggests that the self-assembly of this compound, potentially in combination with other functional molecules, could lead to materials with tailored optical or electronic properties.
Photochemical and Electrochemical Investigations of this compound
The presence of both a carbonyl group and a carbon-iodine bond in this compound suggests a rich and complex photochemical and electrochemical behavior.
From a photochemical perspective, aryl ketones are known to undergo a variety of reactions upon absorption of light. msu.edu The primary photochemical process for ketones is often the homolytic cleavage of the α-carbon-carbon bond (Norrish Type I reaction). libretexts.org For this compound, this would lead to the formation of a 2,3-difluoro-4-iodobenzoyl radical and a methyl radical. However, the presence of the relatively weak carbon-iodine bond introduces another likely photochemical pathway: the cleavage of the C-I bond to generate a 2,3-difluoro-4-acetylphenyl radical and an iodine radical. This process is common for iodoaromatic compounds. The subsequent reactions of these radical intermediates would depend on the reaction conditions, such as the presence of hydrogen donors or radical scavengers. Furthermore, the excited state of the ketone could also participate in intermolecular hydrogen abstraction reactions if a suitable hydrogen donor is present. libretexts.org The photochemistry of related enyne alcohols has been explored for the uncaging of ketones and aldehydes, highlighting the diverse reactivity of carbonyl compounds in photochemical settings. mdpi.com
In the realm of electrochemistry, aryl ketones can be either oxidized or reduced. The electrochemical oxidation of aryl alkyl ketones, mediated by systems like NaI/NaOH, has been shown to lead to the formation of α-hydroxyketals. documentsdelivered.com Electrochemical α-arylation of ketones is also a known transformation. nih.govresearchgate.net The reduction of aryl ketones typically proceeds through the formation of a radical anion, which can then be protonated to yield an alcohol or dimerize. The presence of the iodine atom in this compound would likely influence its electrochemical properties. The C-I bond can be electrochemically reduced, leading to the formation of an aryl radical and an iodide ion. This process could compete with or follow the reduction of the ketone functionality. The specific electrochemical behavior would be highly dependent on the applied potential and the nature of the electrolyte and solvent system. An electrochemical synthesis of aryl α-ketoesters from acetophenones mediated by KI has been reported, indicating the potential for the iodine atom to play a direct role in the electrochemical transformations of the molecule. nih.gov
Applications in Advanced Materials Chemistry, Including Optoelectronic Materials and Polymer Precursors
The unique combination of fluorine and iodine atoms, along with the ketone functionality, positions this compound as a valuable precursor in advanced materials chemistry.
One of the most promising applications is in the synthesis of aromatic polyketones (PAEKs). americhem.com PAEKs are a class of high-performance thermoplastics known for their exceptional thermal stability, chemical resistance, and mechanical properties. americhem.comvt.edu The difluoro-substituted aromatic ring in this compound can be activated towards nucleophilic aromatic substitution, a common method for synthesizing PAEKs. The iodine atom also provides a versatile handle for various cross-coupling reactions, such as Suzuki or Sonogashira coupling, which are powerful tools for polymer synthesis. This allows for the incorporation of the difluoroiodophenyl ketone moiety into polymer backbones, potentially leading to materials with tailored properties. For example, the high polarizability of the iodine atom could enhance the refractive index of the resulting polymers, while the fluorine atoms could improve their thermal stability and solubility in organic solvents. The synthesis of aromatic polyketones through nonstoichiometric Friedel-Crafts polycondensation has also been explored, offering alternative routes to these valuable materials. rsc.org
In the field of optoelectronic materials, the structural features of this compound are also highly relevant. The incorporation of heavy atoms like iodine into organic molecules is a well-known strategy to promote intersystem crossing and enhance phosphorescence, which is a key process in the operation of organic light-emitting diodes (OLEDs). The cross-conjugated nature of aromatic polyketones can be converted to linear-conjugation upon exposure to acid, allowing for the dynamic tuning of their optoelectronic properties. rug.nl Furthermore, the ability of iodo-substituted compounds to participate in halogen bonding can be used to control the packing of molecules in the solid state, which has a profound impact on their charge transport and photophysical properties. Therefore, this compound and its derivatives could serve as building blocks for the synthesis of new organic semiconductors, emitters for OLEDs, or components of other optoelectronic devices. The synthesis and self-assembly of amphiphilic poly(phenylene ethynylene) ionomers, which show interesting photophysical properties upon doping with iodine, further highlight the potential of iodine-containing materials in this field. nih.gov
Table 2: Potential Applications in Materials Chemistry
| Application Area | Rationale | Potential Role of this compound |
| Aromatic Polyketones (PAEKs) | High-performance thermoplastics with excellent thermal and chemical resistance. | Monomer or precursor for polymerization via nucleophilic aromatic substitution or cross-coupling reactions. |
| Optoelectronic Materials | Materials for use in devices like OLEDs, organic solar cells, and sensors. | Building block for organic semiconductors and phosphorescent emitters due to the heavy atom effect of iodine and the potential for halogen bonding-directed assembly. |
| Polymer Precursors | A starting material for the synthesis of a variety of polymers. | The iodine and fluorine atoms provide reactive sites for various polymerization techniques. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-(2,3-Difluoro-4-iodophenyl)ethanone with high purity?
- Methodology :
- Friedel-Crafts Acylation : Introduce the acetyl group to a pre-iodinated difluorobenzene derivative. Ensure regioselectivity by directing groups (e.g., iodine at the para position) .
- Halogenation : Sequential fluorination via electrophilic substitution using fluorinating agents (e.g., Selectfluor™) under controlled conditions. Purification via column chromatography (silica gel, hexane/EtOAc) to isolate intermediates .
- Validation : Confirm purity using HPLC (C18 column, acetonitrile/water gradient) and elemental analysis .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?
- NMR :
- ¹H NMR : Absence of aromatic protons adjacent to iodine (deshielding effect) and splitting patterns from ortho-fluorine coupling (J ≈ 20 Hz) .
- ¹³C NMR : Carbonyl resonance near 190–200 ppm; C-I signal at ~90 ppm (quaternary carbon) .
Advanced Research Questions
Q. How do steric and electronic effects of the 2,3-difluoro and 4-iodo substituents influence the reactivity of the ketone group in cross-coupling reactions?
- Electronic Effects :
- The electron-withdrawing fluorine groups reduce electron density at the carbonyl, increasing electrophilicity for nucleophilic attacks (e.g., Grignard additions).
- Iodo substituents act as directing groups in palladium-catalyzed couplings (e.g., Suzuki-Miyaura), enabling regioselective aryl-aryl bond formation .
- Steric Effects : Ortho-fluorine groups hinder axial approaches to the ketone, favoring planar transition states in nucleophilic substitutions .
Q. How can researchers address contradictions in reported reaction yields when using this compound in palladium-catalyzed reactions?
- Variables to Optimize :
- Ligand Selection : Bulky ligands (e.g., XPhos) mitigate β-hydride elimination in coupling reactions .
- Solvent Effects : Use polar aprotic solvents (DMF, DMSO) to stabilize charged intermediates.
- Temperature Control : Lower temperatures (0–25°C) reduce side reactions like dehalogenation .
- Validation : Monitor reaction progress via TLC and GC-MS to identify byproducts .
Q. What computational methods are recommended to predict collision cross-sections and fragmentation patterns in mass spectrometry?
- DFT Calculations : Optimize molecular geometry using Gaussian09 at the B3LYP/6-31G* level to simulate ionization pathways.
- Collision Cross-Section : Use software like MOBCAL to predict ion mobility, correlating with experimental CCS values from drift-tube measurements .
- Fragmentation Modeling : Employ QCEIMS (Quantum Chemistry Electron Ionization Mass Spectra) to replicate MS/MS patterns .
Q. What strategies mitigate dehalogenation during functionalization of this compound?
- Protective Groups : Temporarily mask the iodine with silyl ethers or boronate esters to prevent unintended cleavage .
- Catalyst Screening : Use Pd(0) catalysts with electron-rich ligands (e.g., P(t-Bu)₃) to suppress β-iodide elimination .
- Radical Quenchers : Add TEMPO to intercept iodine radicals formed under harsh conditions .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
